molecular formula C7H17NO3 B1361068 2-Propanol, 1-[bis(2-hydroxyethyl)amino]- CAS No. 6712-98-7

2-Propanol, 1-[bis(2-hydroxyethyl)amino]-

Cat. No. B1361068
CAS RN: 6712-98-7
M. Wt: 163.21 g/mol
InChI Key: ZFECCYLNALETDE-UHFFFAOYSA-N
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Description

“2-Propanol, 1-[bis(2-hydroxyethyl)amino]-” is a chemical compound with the molecular formula C7H17NO3 . It is also known by other names such as “1- (N,N-Bis (2-hydroxyethyl)amino)-2-propanol” and "1- (N,N-bis (2-hydroxyethyl)amino)propan-2-ol" .


Molecular Structure Analysis

The molecular structure of “2-Propanol, 1-[bis(2-hydroxyethyl)amino]-” consists of a central carbon atom connected to an isopropyl group (CH3CH), a hydroxyl group (OH), and a bis(2-hydroxyethyl)amino group (N(CH2CH2OH)2) .


Physical And Chemical Properties Analysis

“2-Propanol, 1-[bis(2-hydroxyethyl)amino]-” is a colorless to yellow liquid . It has a molecular weight of 163.21 g/mol . The density of this compound is 1.079 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Schiff Base Complexes : A study by Zhang Ming-qin (2012) demonstrated the synthesis of bis(amino-triazole sulfurether) containing hydroxyl functional group and their corresponding salicylaldehyde Schiff′s base. This involved the condensation of amino-triazole thiols with 1,3-dichloro-2-propanol under specific conditions (Zhang Ming-qin, 2012).

  • Corrosion Inhibition : L. Herrag et al. (2010) investigated new diamine derivatives, including 2-[{2-[bis-(2-hydroxyethyl)amino]ethyl}(2-hydroxyethyl)amino]ethanol (DAME), for their inhibitive action against the corrosion of mild steel in hydrochloric solution. The study found that DAME is a good inhibitor with an inhibition efficiency of 91.7% at a specific concentration (Herrag et al., 2010).

  • Enthalpies of Proton Transfer : Research by Venthan B. Naidoo and M. Sankar (2001) measured the enthalpies of proton transfer in methanol–water mixtures of various amines and hydroxyamines, including 2-amino-2-methyl-1-propanol. This study contributes to the understanding of solvation phenomena in methanol–water mixtures (Naidoo & Sankar, 2001).

  • Synthesis of High-Spin Binuclear Fe(III) Complexes : Jin-ye Chen et al. (2011) synthesized high-spin binuclear Fe(III) complexes involving the reaction of 2-amino propanol with other compounds. These complexes were characterized by X-ray crystallography and magnetic measurements (Chen et al., 2011).

Environmental and Material Science Applications

  • Aminolytic Depolymerization of Poly(ethylene terephthalate) : R. Shah and S. R. Shukla (2012) investigated the aminolytic depolymerization of postconsumer poly(ethylene terephthalate) (PET) bottle waste using 2-amino-2-methyl-1-propanol. This process led to the synthesis of new utility products, contributing to the recycling of PET waste (Shah & Shukla, 2012).
  • Hydrogen Bonded Molecular Complex Synthesis : S. Thirunarayanan et al. (2017) prepared a hydrogen-bonded molecular complex bis(1–hydroxy–2–methylpropan–2–aminium)selenate by reacting 2–amino–2–methyl propanol with selenic acid. This study offers insights into the formation and characteristics of such complexes (Thirunarayanan et al., 2017).

  • Supramolecular Structures of Co(III) and Cu(II) Complexes : Research by Yongshu Xie et al. (2005) involved the synthesis of a novel alcohol and phenol containing polyamine ligand, N,N′-bis(2-hydroxybenzyl)-1,3-bis[(2-aminoethyl) amino]-2-propanol, and its Co(III) and Cu(II) complexes. This study contributes to the understanding of the structures of supramolecular coordination assemblies (Xie et al., 2005).

Pharmacological Research

  • Beta-Adrenergic Blocking Agents Synthesis : M. Hoefle et al. (1975) synthesized a series of 1-amino-3-aryloxy-2-propanols for examination as cardioselective beta-blockade agents. This research provides an understanding of the structure-activity relationships of these compounds (Hoefle et al., 1975).

  • Bioremediation of Bisphenol A : Urvish Chhaya and A. Gupte (2013) explored the role of laccase from Fusarium incarnatum UC-14 in the bioremediation of Bisphenol A using a reverse micelles system. This research offers potential strategies for the degradation of endocrine-disrupting chemicals (Chhaya & Gupte, 2013).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a highly flammable liquid and vapor. It causes serious eye irritation and may cause respiratory irritation. It may cause drowsiness or dizziness and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

1-[bis(2-hydroxyethyl)amino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO3/c1-7(11)6-8(2-4-9)3-5-10/h7,9-11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFECCYLNALETDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(CCO)CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80863933
Record name 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-
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Molecular Weight

163.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

2-Propanol, 1-[bis(2-hydroxyethyl)amino]-

CAS RN

6712-98-7
Record name Diethanolisopropanolamine
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Record name 2-Propanol, 1-(bis(2-hydroxyethyl)amino)-
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Record name 6712-98-7
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Record name 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-
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Record name 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-
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Record name 1-(N,N-bis(2-hydroxyethyl)amino)propan-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Katsioti, PE Tsakiridis, P Giannatos… - … and Building Materials, 2009 - Elsevier
The aim of the present research work was the evaluation of six commercial grinding additives, which were used for the production of Portland cement (ground in a ball mill at a …
Number of citations: 236 www.sciencedirect.com

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